6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with a chlorinating agent such as thionyl chloride, followed by a condensation reaction with 4-chlorobenzaldehyde and subsequent cyclization . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary but often involve solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine include:
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique fused bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C19H13Cl2N3 |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H13Cl2N3/c20-14-6-9-16(10-7-14)22-19-18(13-4-2-1-3-5-13)23-17-11-8-15(21)12-24(17)19/h1-12,22H |
InChI Key |
NWISBBJOSIWTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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